molecular formula C21H16N4O4 B3006512 5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide CAS No. 1189681-93-3

5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide

Cat. No. B3006512
CAS RN: 1189681-93-3
M. Wt: 388.383
InChI Key: BCQHKSNPZIOJCQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an amine group, and a piperazine ring . These groups are common in many pharmaceuticals and synthetic compounds .


Synthesis Analysis

While the exact synthesis of this compound is not available, sulfonamides like this are typically synthesized by reacting sulfonyl chlorides with an amine . Similarly, piperazine rings can be formed through several methods, including the reaction of a dicarbonyl compound with ammonia .


Molecular Structure Analysis

The molecule contains a sulfonyl group (O=S=O) connected to an amine group (−NH2), which is a characteristic of sulfonamides . It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated . Piperazines can also participate in various reactions, including acylation and alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, sulfonamides are crystalline and relatively unreactive .

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Applications

This compound and its derivatives have been explored for their potential in antibacterial, antifungal, and anthelmintic activity. A study conducted by Khan et al. (2019) synthesized and characterized a series of sulfonamides and alkylated piperazine derivatives, including compounds similar to the one . Some of these compounds showed significant activities against bacteria, fungi, and helminths, suggesting their potential as therapeutic agents in these areas (Khan et al., 2019).

Anticancer Potential

Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent, within the international scientific program "NCI-60 Human Tumor Cell Lines Screen". The compounds with a piperazine substituent showed promising results in in vitro tests on various cancer cell lines, highlighting their potential as anticancer agents (Turov, 2020).

Molecular Hybridization in Drug Design

A study by Jadala et al. (2019) employed molecular hybridization, combining the features of combretastatin‐A4 acids with sulfonyl piperazine scaffolds, including compounds similar to the one . This approach led to the development of compounds with significant antiproliferative activity against various human cancer cell lines, demonstrating the utility of this compound's structure in innovative drug design (Jadala et al., 2019).

Potential for Treating Age-Related Diseases

Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which includes structures similar to the compound . These analogues, which possessed free radical scavenger and chelating groups, showed potential for the preventive treatment of age-related diseases like cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Safety And Hazards

The safety and hazards would depend on the specific compound. Some sulfonamides are known to cause skin irritation .

properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-12-7-13(2)9-15(8-12)25-6-5-16(26)19(23-25)21-22-20(24-29-21)14-3-4-17-18(10-14)28-11-27-17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQHKSNPZIOJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide

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